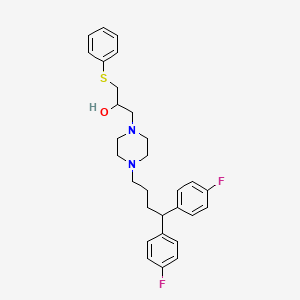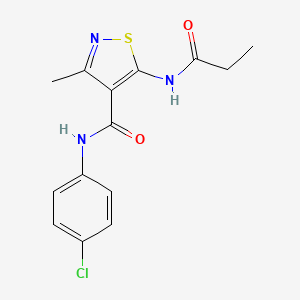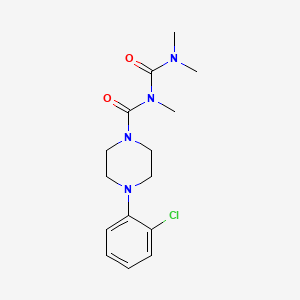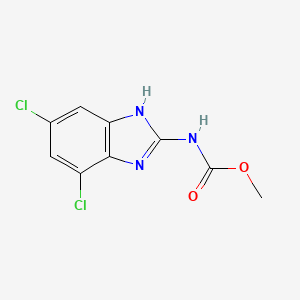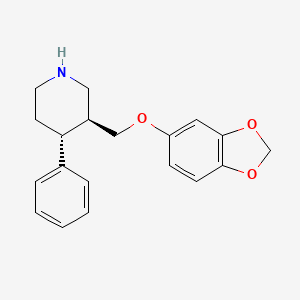
(3S,4R)-3-(((1,3-Benzodioxol-5-yl)oxy)methyl)-4-phenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desfluoroparoxetine is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.3749 g/mol . It is structurally related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders . Desfluoroparoxetine is often studied as an impurity or degradation product of paroxetine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desfluoroparoxetine is typically synthesized through the reduction of paroxetine using lithium aluminum hydride (LiAlH4) . The synthesis involves the removal of the fluorine atom from the paroxetine molecule, resulting in the formation of desfluoroparoxetine .
Industrial Production Methods: The presence of metal alkoxides during the synthesis can lead to defluorination and the formation of desfluoroparoxetine .
Analyse Des Réactions Chimiques
Types of Reactions: Desfluoroparoxetine undergoes various chemical reactions, including:
Reduction: The primary method of its formation involves the reduction of paroxetine.
Substitution: It can participate in substitution reactions where the benzodioxole moiety can be modified.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of paroxetine to desfluoroparoxetine.
Substitution: Various reagents can be used to modify the benzodioxole moiety, depending on the desired product.
Major Products Formed:
Applications De Recherche Scientifique
Desfluoroparoxetine has several scientific research applications, including:
Mécanisme D'action
Desfluoroparoxetine, like paroxetine, is believed to interact with the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . the exact mechanism of action of desfluoroparoxetine may differ slightly due to the absence of the fluorine atom, which could affect its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Paroxetine: The parent compound, a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness: Desfluoroparoxetine is unique due to the absence of the fluorine atom, which can influence its chemical properties and biological activity . This makes it an important compound for studying the effects of structural modifications on the activity and stability of SSRIs .
Propriétés
Numéro CAS |
112058-81-8 |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |
Clé InChI |
VUYNWBMXOQBJAI-RDJZCZTQSA-N |
SMILES isomérique |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


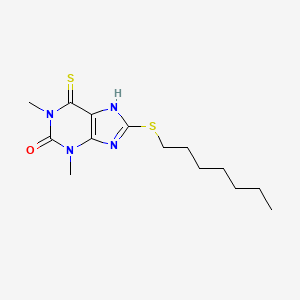
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
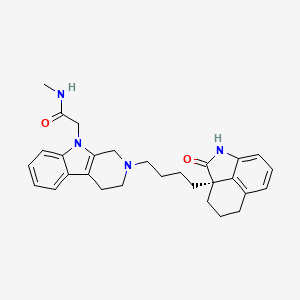


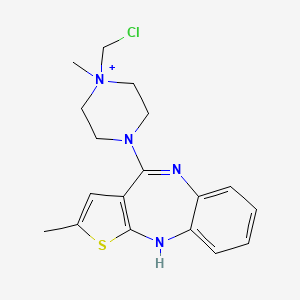
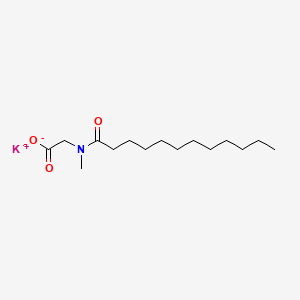
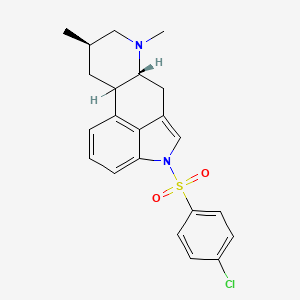
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

